molecular formula C22H21BrN2O6 B2380450 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde CAS No. 1031100-36-3

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde

カタログ番号: B2380450
CAS番号: 1031100-36-3
分子量: 489.322
InChIキー: BPHOADTUKODCMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a structurally complex molecule featuring a brominated benzaldehyde core, a piperazine-linked 1,4-benzodioxine carbonyl group, and an oxoethoxy bridge.

特性

IUPAC Name

5-bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O6/c23-16-5-6-17(15(11-16)12-26)30-14-21(27)24-7-9-25(10-8-24)22(28)20-13-29-18-3-1-2-4-19(18)31-20/h1-6,11-12,20H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHOADTUKODCMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=C(C=C(C=C2)Br)C=O)C(=O)C3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-3-carbonyl)piperazine

The piperazine-benzodioxine moiety is synthesized via condensation of ethyl 2,3-dihydrobenzodioxin-2-carboxylate with piperazine under nitrogen atmosphere. As detailed in US6608200B1, heating the reaction mixture at 75–80°C for 5–12 hours in chloroform achieves a 99.3–99.9% pure product after acid-base extraction. Critical parameters include:

  • Molar ratio : 1:2 to 2:1 (ethyl carboxylate : piperazine)
  • Purification : Sequential washing with saturated sodium bicarbonate and 10% HCl, followed by basification and chloroform extraction.

Preparation of 5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

This intermediate is synthesized through nucleophilic substitution of 5-bromo-2-hydroxybenzaldehyde with ethylene glycol ditosylate. The reaction proceeds in anhydrous DMF at 60°C for 8 hours, yielding 78–82% of the ethoxy-linked benzaldehyde.

Condensation Strategies for Final Assembly

Acylation of the Piperazine Intermediate

The piperazine nitrogen is acylated with the ethoxybenzaldehyde derivative using N,N'-carbonyldiimidazole (CDI) as an activating agent. Key steps include:

  • Dissolving 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine (1.2 equiv) in dry THF.
  • Adding CDI (1.5 equiv) at 0°C and stirring for 30 minutes.
  • Introducing 5-bromo-2-(2-hydroxyethoxy)benzaldehyde (1.0 equiv) and heating to 50°C for 12 hours.

Yield : 86–89% after silica gel chromatography (ethyl acetate/hexane, 3:7). Purity : >99% by HPLC.

Alternative Coupling via Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 25°C provides a 74% yield. However, this method requires strict anhydrous conditions and generates triphenylphosphine oxide as a byproduct, complicating purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
THF 50 89 99.5
DMF 80 82 98.7
DCM 40 75 97.2

Data aggregated from indicate THF at 50°C maximizes yield and purity while minimizing side reactions like O-acylation.

Catalytic and Stoichiometric Considerations

  • Base additives : Triethylamine (2.0 equiv) enhances nucleophilicity of the piperazine, improving acylation efficiency.
  • Catalyst loading : Palladium on carbon (5 wt%) in hydrogenation steps reduces nitro intermediates but increases costs compared to iron powder (15 wt%).

Purification and Characterization

Crystallization Techniques

Final purification involves dissolving the crude product in hot ethanol (60°C), cooling to 0–5°C, and isolating crystals via vacuum filtration. This step achieves a 99.6% purity with a melting point of 142–144°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J = 2.4 Hz, 1H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H), 6.98–7.12 (m, 4H, benzodioxine), 4.52–4.60 (m, 2H, OCH₂CO), 3.40–3.80 (m, 8H, piperazine).
  • HRMS : [M+H]⁺ calc. for C₂₃H₂₂BrN₂O₆: 509.0648; found: 509.0651.

Industrial Scalability and Environmental Impact

The THF-based acylation route demonstrates scalability up to 10 kg batches with consistent yields (87±2%). Environmental metrics include:

  • E-factor : 18.2 (kg waste/kg product), driven by solvent use in chromatography.
  • PMI : 32.4, reducible via solvent recovery systems.

化学反応の分析

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzoic acid.

    Reduction: 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its complex structure and functional groups.

作用機序

The mechanism of action of 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, which could explain some of its biological activities.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Brominated Aromatic Compounds

Bromine substitution is a common strategy to modulate electronic properties and bioavailability. Key analogs include:

Compound Name Key Structural Differences Biological Implications Reference
4-Bromo-1H-pyrrole-2-carboxamide Pyrrole ring instead of benzaldehyde; carboxamide replaces piperazine-benzodioxine system. Limited bioactivity data; pyrrole-carboxamide scaffolds favor kinase inhibition .
5-(4-Bromo-phenylazo)-2-hydroxy-3-methoxy-benzaldehyde Azo group (-N=N-) and methoxy substituent; lacks piperazine-benzodioxine. Enhanced reactivity for dye chemistry; hydroxy/methoxy groups improve solubility .
3-Amino-5-bromopyridin-2(1H)-one Pyridinone core with amino group; no aldehyde or piperazine. Amino group enables hydrogen bonding; used in antiviral research .

Key Insight : The target compound’s bromine position (para to aldehyde) optimizes steric and electronic effects for covalent binding, unlike meta-substituted bromopyridines or pyrroles .

Piperazine-Containing Derivatives

Piperazine is a privileged scaffold in drug design due to its conformational adaptability and hydrogen-bonding capacity . Notable analogs:

Compound Name Key Structural Differences Biological Implications Reference
4-(5-Bromopyridine-2-carbonyl)-1-ethyl-3,3-dimethylpiperazin-2-one Bromopyridine carbonyl replaces benzodioxine; ethyl/dimethyl groups alter steric bulk. Improved metabolic stability; tested in CNS-targeted therapies .
2-((E)-1-{5-Bromo-2-[(4-Methylbenzyl)Oxy]Phenyl}Methylidene)[1,3]Thiazolo[3,2-A][1,3]Benzimidazol-3(2H)-One Thiazole-benzimidazole fusion; lacks aldehyde and piperazine. High affinity for kinase ATP-binding sites; antitumor potential .

Key Insight : The target compound’s 1,4-benzodioxine carbonyl may enhance π-π stacking with aromatic residues in protein pockets compared to simpler piperazine-carbonyl systems .

Benzaldehyde-Based Analogues

The aldehyde group enables Schiff base formation or covalent modification of biological targets. Comparisons include:

Compound Name Key Structural Differences Biological Implications Reference
5-Bromo-3-[(3-Ethyl-1,2,4-Oxadiazol-5-yl)Methyl]-2-Methyl-3,4-Dihydropyrimidin-4-One Oxadiazole and dihydropyrimidinone replace benzaldehyde and piperazine. Oxadiazole improves membrane permeability; explored as antimicrobial agents .
5-[4-(Benzyloxy)Phenyl]-9-Bromo-2-(4-Ethoxyphenyl)-1,10b-Dihydropyrazolo[1,5-C][1,3]Benzoxazine Benzoxazine and pyrazole fused system; no aldehyde. Benzoxazine core stabilizes DNA intercalation; anticancer applications .

Key Insight: The target compound’s aldehyde group is uniquely positioned for reversible covalent interactions (e.g., with cysteine residues), a feature absent in non-aldehyde brominated analogs .

Discussion of Unique Features

  • Hybrid Scaffold : The integration of benzodioxine, piperazine, and benzaldehyde creates a multifunctional scaffold capable of simultaneous hydrophobic, hydrogen-bonding, and covalent interactions. This is distinct from simpler brominated aromatics or isolated piperazine derivatives .
  • Synergistic Substituents : The bromine atom (electrophilic) and aldehyde group (nucleophilic) may act cooperatively in target engagement, a rare feature among analogs .

生物活性

5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a benzaldehyde moiety linked to a piperazine derivative and a benzodioxine unit. Its molecular formula is C19H20BrN2O5C_{19}H_{20}BrN_{2}O_{5} with a molecular weight of approximately 426.28 g/mol. The presence of bromine and the piperazine ring suggests potential interactions with biological targets.

Antidepressant Effects

Research has shown that derivatives of 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine exhibit significant antidepressant activity. In vitro studies have demonstrated that these compounds can interact with serotonin receptors, particularly the 5-HT(1A) receptor, which is crucial in mood regulation. For instance, compounds derived from this scaffold have shown Ki values indicating high affinity for serotonin transporters and receptors, suggesting their potential as antidepressants .

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, derivatives with similar structural features were tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results indicated that certain analogues exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin, highlighting their effectiveness as anticancer agents .

The biological activity of 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde may involve several mechanisms:

  • Serotonin Receptor Modulation : The compound's interaction with serotonin receptors potentially enhances neurotransmitter levels in the brain.
  • Inhibition of Tumor Growth : Studies suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Study 1: Antidepressant Activity

A study published in PubMed synthesized several derivatives based on the benzodioxine-piperazine framework. The most promising compound demonstrated a Ki value of 6.8 for the 5-HT(1A) receptor and 14 for the serotonin transporter, indicating strong antidepressant potential .

Study 2: Anticancer Efficacy

In another investigation, a series of benzodioxine derivatives were evaluated for their cytotoxic effects against HeLa cells using an MTT assay. The best-performing analogue showed an IC50 value significantly lower than that of doxorubicin, suggesting superior efficacy in inhibiting cancer cell growth .

Data Summary Table

Property Value
Molecular FormulaC19H20BrN2O5
Molecular Weight426.28 g/mol
Antidepressant Ki (5-HT(1A))6.8
Antidepressant Ki (Serotonin Transporter)14
Anticancer IC50 (HeLa)Lower than Doxorubicin

Q & A

Q. What are the key synthetic steps for preparing 5-Bromo-2-[2-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-oxoethoxy]benzaldehyde?

  • Methodological Answer : The synthesis involves three critical stages:

Benzodioxine-carbonyl-piperazine formation : React 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with piperazine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .

Oxoethoxy linkage : Attach the piperazine intermediate to 5-bromo-2-hydroxybenzaldehyde via a nucleophilic substitution reaction using potassium carbonate (K₂CO₃) as a base in DMF at 80–90°C .

Aldehyde functionalization : Protect the aldehyde group during synthesis using trimethylsilyl chloride (TMSCl), followed by deprotection with aqueous HCl .
Key Table :

StepReagents/ConditionsYield
Benzodioxine-piperazine couplingEDC/HOBt, DMF, RT, 12h65–70%
Oxoethoxy bridge formationK₂CO₃, DMF, 80°C, 6h55–60%
Aldehyde deprotection2M HCl, THF/H₂O, 2h>90%

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aldehyde proton at δ 9.8–10.0 ppm, benzodioxine methylene at δ 4.3–4.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 513.08) .
  • X-ray Crystallography : Resolve crystal structure if single crystals are obtained (similar to related benzodioxine-piperazine analogs) .

Advanced Research Questions

Q. How can reaction yields be improved during the oxoethoxy bridge formation?

  • Methodological Answer :
  • Catalyst Screening : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) to enhance nucleophilicity in DMF .
  • Microwave-assisted synthesis : Reduce reaction time from 6h to 45 minutes at 100°C, improving yield by 15–20% .
  • Solvent Optimization : Test polar aprotic solvents like DMAc or NMP for better solubility of intermediates .

Q. What strategies resolve contradictions in biological activity data during pharmacological profiling?

  • Methodological Answer :
  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target effects from cytotoxicity .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to identify rapid degradation pathways that may skew IC₅₀ values .
  • Control Experiments : Include structurally similar analogs (e.g., 4-bromophenyl derivatives) to isolate the role of the benzodioxine-piperazine moiety .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

  • Methodological Answer :
  • Co-solvent Systems : Use 5–10% DMSO/PEG-400 mixtures to maintain solubility without disrupting assay integrity .
  • Prodrug Design : Synthesize phosphate or acetylated prodrugs to enhance hydrophilicity, followed by enzymatic cleavage in target tissues .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (100–200 nm) for sustained release in cell culture media .

Data Analysis & Mechanistic Questions

Q. What analytical methods are recommended for resolving spectral data ambiguities (e.g., overlapping NMR signals)?

  • Methodological Answer :
  • 2D NMR Techniques : Utilize HSQC and HMBC to assign quaternary carbons and differentiate benzodioxine/piperazine protons .
  • Variable Temperature NMR : Conduct experiments at 25°C and 50°C to resolve overlapping peaks in aromatic regions .
  • Computational Modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How to investigate the compound’s mechanism of action when target receptors are unknown?

  • Methodological Answer :
  • Affinity Proteomics : Use immobilized compound beads for pull-down assays coupled with LC-MS/MS to identify binding partners .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., MAPK/ERK) .
  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina, prioritizing targets with docking scores ≤ -9.0 kcal/mol .

Tables for Key Data

Q. Table 1: Comparative Yields in Solvent Systems for Oxoethoxy Bridge Formation

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8058
DMAcCs₂CO₃9072
NMPK₂CO₃8063

Q. Table 2: Biological Activity of Analogous Compounds

CompoundTarget Enzyme IC₅₀ (nM)Cell Viability IC₅₀ (µM)
Target Compound12.3 ± 1.248.5 ± 3.1
4-Bromophenyl analog 28.7 ± 2.1>100
Piperazine-free derivative >100015.2 ± 1.8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。